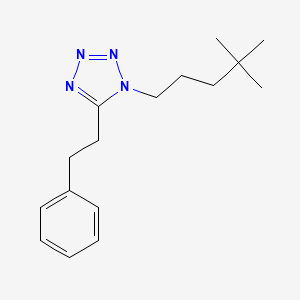![molecular formula C15H20N6OS B7431711 Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7431711.png)
Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of protein kinases, the modulation of neurotransmitter receptors, and the regulation of gene expression.
Biochemical and Physiological Effects:
Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease research, it has been shown to reduce amyloid-beta aggregation and improve cognitive function. In Parkinson's disease research, it has been shown to protect dopaminergic neurons and improve motor function.
実験室実験の利点と制限
Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and receptors, making it a useful tool for studying their functions. However, it also has some limitations, including its low solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases, could be explored.
合成法
Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone can be synthesized using a multi-step process. The first step involves the synthesis of 6-chloro-2,5,6-trimethylpyrimidin-4-amine, which is then reacted with 1,4-diazepane-2,5-dione to form the intermediate compound. The final step involves the reaction of the intermediate compound with thiosemicarbazide to yield Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone.
科学的研究の応用
Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone has been shown to reduce amyloid-beta aggregation and improve cognitive function. In Parkinson's disease research, Thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone has been shown to protect dopaminergic neurons and improve motor function.
特性
IUPAC Name |
thiadiazol-5-yl-[4-(2,5,6-trimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-10-11(2)17-12(3)18-14(10)20-5-4-6-21(8-7-20)15(22)13-9-16-19-23-13/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPKLQKDLSECTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCCN(CC2)C(=O)C3=CN=NS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine](/img/structure/B7431651.png)
![1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-2-methylpiperidin-1-yl]-3-(furan-3-yl)propan-1-one](/img/structure/B7431653.png)
![2-chloro-N-[1-[methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]propan-2-yl]furan-3-carboxamide](/img/structure/B7431665.png)
![5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid](/img/structure/B7431667.png)
![5-amino-1-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B7431677.png)
![2,5-Dimethyl-7-[2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7431679.png)
![1,6-Dimethyl-4-[2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7431687.png)
![3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one](/img/structure/B7431728.png)
![N-[1-(5-chloro-6-oxo-1H-pyridazin-3-yl)-5-methylpyrrolidin-3-yl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7431735.png)
![5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole](/img/structure/B7431739.png)
![2-N-[1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431746.png)
![2-[Benzyl-(4,6-diamino-1,3,5-triazin-2-yl)amino]-1-[3-(difluoromethoxy)phenyl]ethanol](/img/structure/B7431750.png)